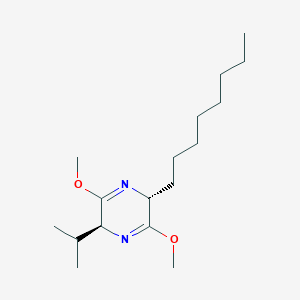
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine is a chemical compound with a complex structure that includes both methoxy and alkyl groups
Méthodes De Préparation
The synthesis of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
Applications De Recherche Scientifique
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine can be compared with other similar compounds, such as:
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde: Another compound with methoxy groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and interaction profiles.
Propriétés
Numéro CAS |
647019-10-1 |
|---|---|
Formule moléculaire |
C17H32N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(2R,5S)-3,6-dimethoxy-2-octyl-5-propan-2-yl-2,5-dihydropyrazine |
InChI |
InChI=1S/C17H32N2O2/c1-6-7-8-9-10-11-12-14-16(20-4)19-15(13(2)3)17(18-14)21-5/h13-15H,6-12H2,1-5H3/t14-,15+/m1/s1 |
Clé InChI |
IHAMIUCOYOVYAZ-CABCVRRESA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1C(=N[C@H](C(=N1)OC)C(C)C)OC |
SMILES canonique |
CCCCCCCCC1C(=NC(C(=N1)OC)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


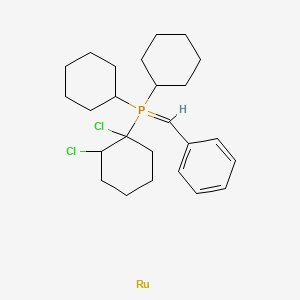
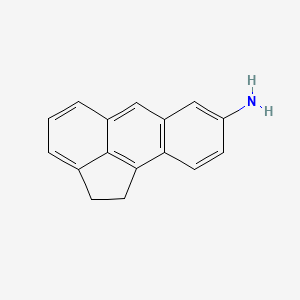
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
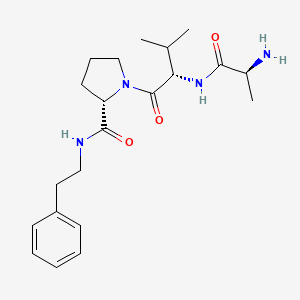

![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)
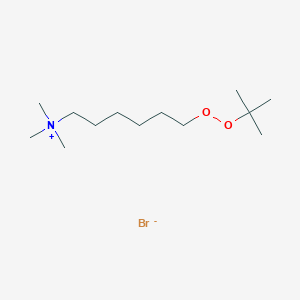
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
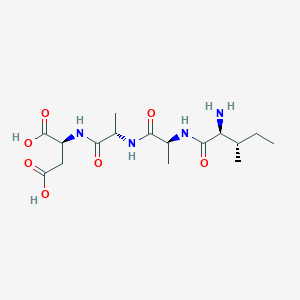
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)


